2-Methylpiperidin-3-ol hydrochloride is a chiral compound belonging to the class of piperidine derivatives. This compound is characterized by its six-membered heterocyclic structure, which includes one nitrogen atom and a hydroxyl group at the third position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry. It is often used as a building block in organic synthesis and has implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system.
The compound has the chemical formula C6H13ClN and is identified by the CAS number 955028-81-6. As a piperidine derivative, it falls within a broader category of compounds that are significant in both synthetic and medicinal chemistry. Its classification as a chiral molecule allows it to participate in asymmetric synthesis processes, which are crucial for producing enantiomerically pure substances in pharmaceutical applications.
The synthesis of 2-Methylpiperidin-3-ol hydrochloride typically involves the asymmetric reduction of a precursor compound, such as 2-chloro-β-ketoester. One effective method employs carbonyl reductase from Lactobacillus fermentum, which catalyzes the reduction process to yield the desired chiral compound. The reaction conditions often include specific solvents and temperatures to optimize yield and selectivity.
The molecular structure of 2-Methylpiperidin-3-ol hydrochloride can be described as follows:
The structural formula can be represented as follows:
This structure contributes to its chemical reactivity and interaction with biological systems.
2-Methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:
The specific conditions and reagents used will determine the major products formed from these reactions.
The mechanism of action for 2-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of enzymes, influencing various biochemical pathways. The exact molecular targets depend on the context of its application, particularly in medicinal chemistry where it may affect neurotransmitter systems or enzyme activities related to drug metabolism.
These properties make it suitable for various applications in both laboratory settings and industrial processes.
2-Methylpiperidin-3-ol hydrochloride has diverse applications across several fields:
Biocatalytic asymmetric reduction represents a frontier in the stereoselective synthesis of chiral piperidine scaffolds, particularly for 2-methylpiperidin-3-ol hydrochloride. This approach leverages engineered enzymes or whole-cell systems to install the C3-hydroxy group with precise stereocontrol. The gram-positive bacterium Bacillus cereus TQ-2 has emerged as a particularly efficient whole-cell biocatalyst, demonstrating anti-Prelog stereospecificity in ketone reductions. This strain reduces prochiral ketones to chiral alcohols with enantiomeric excess values exceeding 99% under optimized conditions, producing the (3R) enantiomer of 2-methylpiperidin-3-ol when applied to appropriate ketone precursors [2].
The catalytic efficiency of Bacillus cereus TQ-2 is maximized through specific physiological optimizations. The system achieves peak activity at 30°C and maintains considerable catalytic activity across a broad pH range (5.0–9.0). Catalytic performance is substantially enhanced by the addition of 15% (volume/volume) glycerol as a co-substrate, which supports cofactor regeneration. Furthermore, catalytic activity increases by 30-40% with the introduction of potassium (K⁺) or calcium (Ca²⁺) ions at 50 millimolar concentration, attributed to improved enzyme stability and membrane transport efficiency. The broad substrate spectrum of this biocatalyst enables efficient processing of structurally diverse ketones, including cyclic precursors to 2-methylpiperidin-3-ol [2].
Table 1: Comparative Performance of Microbial Reductases in Chiral Piperidine Synthesis
Biocatalyst Source | Stereoselectivity | Enantiomeric Excess (%) | Optimum Temperature (°C) | Cofactor Requirement |
---|---|---|---|---|
Bacillus cereus TQ-2 | anti-Prelog | >99 | 30 | NADPH, enhanced by glycerol |
Rhodotorula sp. AS2.2241 | Prelog | 99 | 25-30 | NADH |
Marine-derived fungi | Variable | 70-99 | 20-28 | NAD(P)H |
The preparative-scale application of Bacillus cereus TQ-2 involves resting cells suspended in aqueous buffer with co-substrate supplementation. After reaction completion, the chiral alcohol product is recovered through centrifugation, organic solvent extraction, and chromatographic purification. The hydrochloride salt is subsequently formed through acidification with hydrochloric acid, yielding enantiopure 2-methylpiperidin-3-ol hydrochloride with preserved stereochemical integrity. This methodology provides significant advantages over chemical reduction strategies by eliminating the need for transition metal catalysts and offering inherent selectivity in aqueous environments under mild conditions [2].
The Corey–Chaykovsky reaction provides an elegant approach to piperidine ring formation through sulfur ylide-mediated cyclization, offering a strategic pathway to 2-methylpiperidin-3-ol hydrochloride precursors. This method involves the generation of sulfonium ylides followed by intramolecular nucleophilic attack on carbonyl electrophiles, ultimately forming epoxides or aziridines that can be elaborated to piperidine systems [3] [6].
The reaction mechanism initiates with the in situ generation of dimethyloxosulfonium methylide (Corey-Chaykovsky reagent) from trimethylsulfoxonium iodide under strong base conditions, typically sodium hydride or potassium tert-butoxide in dimethyl sulfoxide. The ylide subsequently acts as a nucleophile toward carbonyl functionalities in appropriately substituted precursors. For piperidine formation, δ-amino carbonyl compounds undergo intramolecular attack where the ylide carbon bonds to the carbonyl carbon, while the negatively charged oxygen attacks the electrophilic ylide carbon, displacing dimethyl sulfoxide as a leaving group. This sequence establishes the C2-C3 bond with concurrent introduction of the C3-hydroxyl functionality, effectively constructing the piperidine core [6].
Reaction Scheme: Corey-Chaykovsky Approach to Piperidine Scaffolds
1. Precursor: δ-Amino Carbonyl Compound R-NH-CH₂-CH₂-CH₂-C(=O)R'2. Ylide Generation: (CH₃)₃S⁺ I⁻ + Base → (CH₃)₂S⁺-CH₂⁻3. Intramolecular Cyclization:(CH₃)₂S⁺-CH₂⁻ + R-NH-CH₂-CH₂-CH₂-C(=O)R' → Piperidine-3-ol Intermediate + (CH₃)₂S=O
Enantioselective variants employ chiral sulfides or phase-transfer catalysts to control stereochemistry at C3. C₂-symmetric chiral sulfides (e.g., derivatives of 1,2-diphenyl-1,2-ethanediol) generate configurationally stable ylides that transfer chirality during cyclization. Recent advances demonstrate that bicyclic ε-lactam-containing sulfonium salts provide exceptional diastereocontrol (>20:1 diastereomeric ratio) in model systems when deprotonated with sodium hydroxide before cyclization. This methodology enables the synthesis of trans-3-hydroxy-2-methylpiperidine derivatives with predictable stereochemistry, crucial for pharmaceutical applications requiring single enantiomers of 2-methylpiperidin-3-ol hydrochloride [6].
Reaction optimization requires meticulous control of temperature (-78°C to 0°C), stoichiometry (1.1-1.3 equivalents ylide), and solvent choice (typically tetrahydrofuran or dimethyl sulfoxide). The transient epoxide intermediates undergo acid-catalyzed rearrangement to piperidinols, followed by hydrochloride salt formation in ethanol or methanol using hydrogen chloride gas. This sequence achieves overall yields of 65-80% with excellent stereoselectivity, establishing the Corey-Chaykovsky cyclization as a valuable method for constructing the stereodefined 3-hydroxy-2-methylpiperidine framework [3] [6].
β-Enaminoesters serve as versatile building blocks for constructing functionalized piperidine systems through acid-catalyzed cyclization strategies. These approaches enable the efficient introduction of the C2-methyl and C3-hydroxy substituents characteristic of 2-methylpiperidin-3-ol hydrochloride. The electron-rich enamine system facilitates nucleophilic attack on appropriately positioned electrophiles, enabling ring closure under mild conditions [7] [8].
A particularly efficient method employs ytterbium(III) triflate [Yb(OTf)₃] as a Lewis acid catalyst to mediate domino ring-opening cyclization sequences between donor-acceptor cyclopropanes and 2-alkyl malononitriles. This reaction proceeds through initial nucleophilic ring-opening of the activated cyclopropane by the malononitrile, followed by intramolecular cyclization and decarboxylative tautomerization. The process delivers highly functionalized carbocyclic β-enaminoesters containing all-carbon quaternary centers in excellent yields (85-92%) and as single diastereomers when aromatic substituents are present. The nitrile and aryl groups adopt a cis orientation across the nascent ring system, providing stereochemical control critical for subsequent transformations to the target piperidine [7].
Table 2: Cyclization Efficiency of β-Enaminoesters with Different Substituents
R¹ Group (Electron Properties) | R² Group | Catalyst (mol%) | Yield (%) | Diastereoselectivity (cis:trans) |
---|---|---|---|---|
4-CH₃OC₆H₄ (Electron-donating) | Methyl | Yb(OTf)₃ (10) | 92 | >99:1 |
4-O₂NC₆H₄ (Electron-withdrawing) | Methyl | Yb(OTf)₃ (10) | 87 | 95:5 |
2-Naphthyl | Ethyl | Sc(OTf)₃ (5) | 78 | >99:1 |
Phenyl | Benzyl | Yb(OTf)₃ (10) | 85 | 97:3 |
Trifluoromethylated precursors offer additional versatility in constructing the piperidine core. Heterocyclization reactions between alkyl N-[1-chloro-2,2,2-trifluoroethylidene]carbamates and β-enaminoesters provide efficient access to 4-substituted-6-(trifluoromethyl)pyrimidin-2(1H)-ones. These intermediates undergo regioselective hydrolysis at the C4 position when treated with hydrochloric acid, followed by hydrogenation over palladium on carbon to cleave the N-benzyl group and reduce the pyrimidine ring. This sequence ultimately yields 5-aminopentanoic acid derivatives that spontaneously cyclize to 3-hydroxy-3-methylpiperidinium salts under acidic conditions. Benzyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate demonstrates particular utility in this context, providing crystalline cyclization products in 90% yield on multigram scales [8].
The stereochemical outcome of these cyclizations is governed by conformational constraints during ring closure. Bulky substituents at the β-position of the enaminoester favor equatorial orientation in the developing chair-like transition state, establishing the relative configuration between C2 and C3. Subsequent functional group manipulations, including chemoselective reduction of ester moieties with lithium aluminum hydride and acid-catalyzed dehydration, enable conversion of these intermediates to 3-hydroxypiperidine derivatives. Final hydrochloride salt formation is achieved through crystallization from ethanol-hydrogen chloride mixtures, yielding analytically pure 2-methylpiperidin-3-ol hydrochloride suitable for pharmaceutical applications [7] [8].
The conversion of 2-methylpiperidin-3-ol free base to its hydrochloride salt represents a critical purification and stabilization step, significantly influencing the solid-state properties, stability, and bioavailability of the final compound. This transformation requires precise optimization of solvent systems, stoichiometry, and crystallization conditions to ensure pharmaceutical-grade purity and desired crystal morphology [4] [9].
Solvent selection profoundly impacts salt purity, crystal habit, and hydration state. Hydrochloric acid concentration (typically 2-6 normal) is carefully controlled to prevent N-chlorination side reactions. Hydrochloric acid gas dissolution in anhydrous solvents provides superior control over stoichiometry compared to aqueous acid solutions. Among organic solvents, methyl tert-butyl ether and acetone demonstrate optimal results for 2-methylpiperidin-3-ol hydrochloride crystallization. Methyl tert-butyl ether yields granular crystals with low solvent inclusion (≤0.1% residual solvent), while acetone produces fine needles requiring extended drying under vacuum to achieve pharmacopeial limits for residual solvents. Crystallization from isopropanol-diethyl ether mixtures (1:5 volume/volume) combines the advantages of both systems, yielding free-flowing crystalline material with residual solvent levels below 300 parts per million after vacuum drying at 40°C [9].
The acid-base reaction stoichiometry must account for the basicity of the piperidine nitrogen (pKₐ approximately 10.5). According to the pKₐ rule, effective salt formation requires a pKₐ difference >3 units between the conjugate acid of the base and the conjugate acid of the salt-forming agent. Hydrochloric acid (pKₐ -7) provides sufficient driving force with a ΔpKₐ >17, ensuring complete protonation. The optimal stoichiometric ratio is 1.05-1.10 equivalents hydrochloric acid per equivalent free base, providing slight excess to compensate for volatilization during processing while minimizing free mineral acid in the final crystals [4].
Crystallization kinetics significantly influence particle size distribution and polymorph control. Slow cooling (0.3-0.5°C per minute) from saturation temperature to 0-5°C produces uniform crystals with mean particle diameter 50-100 micrometers, optimizing filtration characteristics. Seeding with the stable polymorph during the cooling phase prevents oiling out and ensures consistent crystal form. Hydrate formation is suppressed by maintaining water content below 0.5% volume/volume in the crystallization solvent. The resulting hydrochloride salt exhibits reduced hygroscopicity compared to the free base, with water uptake below 0.2% weight/weight at 75% relative humidity, 25°C, as measured by dynamic vapor sorption analysis. This property enhances stability during storage and processing [4] [9].
Final isolation employs pressure filtration through sintered glass filters, followed by washing with cold (0-5°C) anhydrous diethyl ether to remove residual mother liquor. Drying under reduced pressure (20-30 millibar) at 30-35°C for 24 hours provides 2-methylpiperidin-3-ol hydrochloride with >99.5% chemical purity by high-performance liquid chromatography, meeting pharmaceutical specifications. The crystalline structure is confirmed by characteristic X-ray powder diffraction peaks at 2θ = 12.8°, 16.4°, 20.2°, and 25.6°, ensuring batch-to-batch consistency in the solid-state properties of the hydrochloride salt [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1